molecular formula C10H12 B1682637 Benzene, 1-ethenyl-3-ethyl- CAS No. 7525-62-4

Benzene, 1-ethenyl-3-ethyl-

Cat. No. B1682637
CAS RN: 7525-62-4
M. Wt: 132.2 g/mol
InChI Key: XHUZSRRCICJJCN-UHFFFAOYSA-N
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Description

“Benzene, 1-ethenyl-3-ethyl-” is a derivative of benzene. It is also known by other names such as Styrene, m-ethyl-; m-Ethylstyrene; m-Ethylvinylbenzene; m-Vinylethylbenzene; 1-Vinyl-3-ethylbenzene; 3-Vinylethylbenzene; m-Ethyl vinylbenzen; 3-Ethylstyrene; 1-Ethenyl-3-ethylbenzene; 3-Ethyl-1-ethenyl benzene; 1-Ethyl-3-vinylbenzene . It is a colorless liquid or solid .


Synthesis Analysis

The synthesis of “Benzene, 1-ethenyl-3-ethyl-” could potentially involve strategies from acetylene scaffolding . Benzene can be prepared from ethyne by the process of cyclic polymerization . Ethyne is passed through a red-hot iron tube at 873 K, and the ethyne molecule then undergoes cyclic polymerization to form benzene .


Molecular Structure Analysis

The molecular formula of “Benzene, 1-ethenyl-3-ethyl-” is C10H12 . The molecular weight is 132.2023 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“Benzene, 1-ethenyl-3-ethyl-” is likely to undergo substitution reactions similar to other benzene derivatives . The reactivity of the compound can be influenced by substituents on the benzene ring .


Physical And Chemical Properties Analysis

“Benzene, 1-ethenyl-3-ethyl-” has a melting point of approximately -3℃ and a boiling point of approximately 173-175℃ . Its density is approximately 0.893-0.899 g/cm3 . It is soluble in organic solvents such as ethanol, ether, and dichloromethane .

Scientific Research Applications

Environmental Monitoring and Health Risks

Research on benzene, 1-ethenyl-3-ethyl- (ethylbenzene), and related compounds (BTEX) focuses on their prevalence in urban airsheds and the associated health risks. Studies demonstrate the significance of monitoring BTEX levels in urban environments, especially given their link to industrial activity, wood heater use, and heavy traffic. Elevated BTEX levels have been associated with various health risks, necessitating the investigation of community exposures through personal monitoring. These studies help elucidate the concentrations to which individuals are exposed and identify the primary contributors to such exposure, thereby aiding in the development of strategies to mitigate health risks associated with VOCs (Hinwood et al., 2007).

Occupational Exposure and Biomonitoring

In the context of occupational health, research on benzene, 1-ethenyl-3-ethyl- extends to assessing the exposure levels among workers in various settings, including petrol stations, beauty salons, and industrial facilities. Biomonitoring studies have been conducted to evaluate the exposure of workers to BTEX compounds, employing both air sampling and biological monitoring techniques. These studies aim to establish correlations between environmental exposures and biological markers, such as urinary levels of the compounds, to assess the health implications of occupational exposure to ethylbenzene and related VOCs. For instance, studies have found significant correlations between personal airborne exposure to BTEX and corresponding biomarkers in urine, highlighting the utility of urinary biomarkers in assessing environmental exposure to these chemicals (Fustinoni et al., 2010; Campo et al., 2016).

Implications for Public Health

The presence of benzene, 1-ethenyl-3-ethyl-, and other BTEX compounds in the environment, especially within indoor settings, has significant public health implications. Studies investigating the concentrations of these compounds in residential indoor air have identified several indoor sources, including the use of personal care products, smoking, and recent renovations. Identifying these sources and understanding their impact on indoor air quality are crucial for developing interventions to reduce exposure and mitigate health risks, particularly among sensitive populations such as children and pregnant women (Wheeler et al., 2013; Mortensen et al., 2014).

Safety And Hazards

Exposure to high levels of ethylbenzene, a related compound, in the air for short periods can cause eye and throat irritation . Exposure to higher levels can result in vertigo and dizziness . It is also harmful if inhaled and may be fatal if swallowed and enters airways .

properties

IUPAC Name

1-ethenyl-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUZSRRCICJJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075266
Record name Benzene, 1-ethenyl-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylstyrene

CAS RN

7525-62-4
Record name m-Ethylstyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7525-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylstyrene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethenyl-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylstyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.533
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Record name 3-ETHYLSTYRENE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-ethylbenzene (2.0 g, 10.8 mmol) in deoxygenated N,N-dimethylformamide (50 ml) under nitrogen was added tributylvinyltin (5.0 g, 16.2 mmol) and tetrakistriphenylphosphine palladium (0) (500 mg, 4 mol %) and the reaction mixture was heated to 75° C. for 7 h. The cooled reaction mixture was poured onto water (400 ml) and extracted with diethyl ether (5×200 ml). The combined extracts were dried (MgSO4), filtered and concentrated in vacuo to afford the crude product. This was distilled under reduced pressure to afford a residue that was partitioned between water and hexane. The layers were separated and the aqueous layer was extracted with hexane. The combined extracts were dried (MgSO4), filtered and concentrated in vacuo to afford the title compound as a colourless oil (1.4 g, 98%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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